BAY 59-7939 belongs to the class of oxazolidinone derivatives and acts as a potent and selective factor Xa (FXa) inhibitor. [] FXa is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, ultimately leading to blood clot formation. [] Therefore, BAY 59-7939 is a subject of intense research for its potential as an antithrombotic agent. []
The synthesis of BAY 59-7939 involves a multi-step process, typically starting with commercially available starting materials. [] While the provided literature does not detail the specific steps for BAY 59-7939, a related paper describes a similar synthesis for a class of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. [] This synthesis utilizes reactions such as amide coupling, sulfonamide formation, and alkylation to achieve the final compounds. [] It is likely that the synthesis of BAY 59-7939 employs similar synthetic strategies.
The molecular structure of BAY 59-7939 has been elucidated using X-ray crystallography, revealing its binding mode with human FXa. [] The structure comprises a central oxazolidinone ring connected to a chlorothiophene ring and a phenylmorpholine moiety via a methylene bridge. [] The chlorothiophene ring interacts with the S1 subsite of FXa, while the phenylmorpholine moiety contributes to the overall binding affinity. []
BAY 59-7939 acts as a direct inhibitor of FXa, binding to the enzyme's active site and preventing the conversion of prothrombin to thrombin. [] This inhibition disrupts the coagulation cascade, reducing the formation of blood clots. [] The chlorothiophene moiety plays a crucial role in binding to the S1 subsite of FXa, while other structural features contribute to the overall binding affinity and selectivity. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: